Cas no 2091269-29-1 (Oxazole, 2-(1-chloro-1-methylethyl)-4-(2-methylpropyl)-)

Oxazole, 2-(1-chloro-1-methylethyl)-4-(2-methylpropyl)- Chemical and Physical Properties
Names and Identifiers
-
- Oxazole, 2-(1-chloro-1-methylethyl)-4-(2-methylpropyl)-
-
- Inchi: 1S/C10H16ClNO/c1-7(2)5-8-6-13-9(12-8)10(3,4)11/h6-7H,5H2,1-4H3
- InChI Key: IINMDEJZZKJNLY-UHFFFAOYSA-N
- SMILES: O1C=C(CC(C)C)N=C1C(Cl)(C)C
Oxazole, 2-(1-chloro-1-methylethyl)-4-(2-methylpropyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-359825-5.0g |
2-(2-chloropropan-2-yl)-4-(2-methylpropyl)-1,3-oxazole |
2091269-29-1 | 5.0g |
$8025.0 | 2023-03-07 | ||
Enamine | EN300-359825-0.25g |
2-(2-chloropropan-2-yl)-4-(2-methylpropyl)-1,3-oxazole |
2091269-29-1 | 0.25g |
$2545.0 | 2023-03-07 | ||
Enamine | EN300-359825-0.5g |
2-(2-chloropropan-2-yl)-4-(2-methylpropyl)-1,3-oxazole |
2091269-29-1 | 0.5g |
$2655.0 | 2023-03-07 | ||
Enamine | EN300-359825-0.05g |
2-(2-chloropropan-2-yl)-4-(2-methylpropyl)-1,3-oxazole |
2091269-29-1 | 0.05g |
$2323.0 | 2023-03-07 | ||
Enamine | EN300-359825-0.1g |
2-(2-chloropropan-2-yl)-4-(2-methylpropyl)-1,3-oxazole |
2091269-29-1 | 0.1g |
$2434.0 | 2023-03-07 | ||
Enamine | EN300-359825-2.5g |
2-(2-chloropropan-2-yl)-4-(2-methylpropyl)-1,3-oxazole |
2091269-29-1 | 2.5g |
$5423.0 | 2023-03-07 | ||
Enamine | EN300-359825-10.0g |
2-(2-chloropropan-2-yl)-4-(2-methylpropyl)-1,3-oxazole |
2091269-29-1 | 10.0g |
$11900.0 | 2023-03-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01040036-1g |
2-(2-Chloropropan-2-yl)-4-(2-methylpropyl)-1,3-oxazole |
2091269-29-1 | 95% | 1g |
¥13622.0 | 2023-03-31 | |
Enamine | EN300-359825-1.0g |
2-(2-chloropropan-2-yl)-4-(2-methylpropyl)-1,3-oxazole |
2091269-29-1 | 1g |
$0.0 | 2023-06-07 |
Oxazole, 2-(1-chloro-1-methylethyl)-4-(2-methylpropyl)- Related Literature
-
1. Book reviews
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
3. Back matter
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
Additional information on Oxazole, 2-(1-chloro-1-methylethyl)-4-(2-methylpropyl)-
Oxazole, 2-(1-chloro-1-methylethyl)-4-(2-methylpropyl)-: A Comprehensive Overview
Oxazole, 2-(1-chloro-1-methylethyl)-4-(2-methylpropyl)- (CAS No. 2091269-29-1) is a heterocyclic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of the 1-chloro-1-methylethyl and 2-methylpropyl substituents introduces distinct electronic and steric properties, making it a versatile molecule for various applications.
Recent studies have highlighted the potential of oxazole derivatives in drug discovery and development. The oxazole core is known for its ability to form hydrogen bonds, which is crucial for bioavailability and target binding in pharmaceutical compounds. The chloro group in the molecule adds electron-withdrawing effects, enhancing the compound's reactivity in certain chemical transformations. Meanwhile, the methyl groups provide steric bulk, which can influence the molecule's conformation and solubility properties.
One of the most promising applications of Oxazole, 2-(1-chloro-1-methylethyl)-4-(2-methylpropyl)- lies in its role as a precursor for advanced materials. Researchers have explored its use in synthesizing polymers with enhanced thermal stability and mechanical properties. The chloro group facilitates nucleophilic substitutions, enabling the incorporation of diverse functional groups into polymer backbones. This makes it an attractive candidate for high-performance materials used in aerospace and electronics industries.
Moreover, this compound has shown potential in catalytic applications. The combination of oxazole's aromaticity and the electron-withdrawing effects of the chloro group creates a unique environment for catalytic cycles. Recent experiments have demonstrated its ability to act as a ligand in transition metal-catalyzed reactions, such as cross-couplings and enantioselective reductions. These findings underscore its importance in modern catalysis research.
The synthesis of Oxazole, 2-(1-chloro-1-methylethyl)-4-(2-methylpropyl)- typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the condensation of aldehydes with hydroxylamine derivatives, followed by cyclization to form the oxazole ring. The introduction of substituents like chloro and methyl groups often requires additional steps, such as alkylation or substitution reactions.
From an environmental perspective, understanding the degradation pathways of this compound is critical for assessing its ecological impact. Studies have shown that under certain conditions, Oxazole derivatives can undergo hydrolysis or photodegradation, leading to the formation of less complex molecules. These insights are essential for designing sustainable chemical processes that minimize environmental footprint.
In conclusion, Oxazole, 2-(1-chloro-1-methylethyl)-4-(2-methylpropyl)- (CAS No. 2091269-29-1) stands out as a multifaceted compound with applications spanning drug discovery, materials science, and catalysis. Its unique structure and functional groups make it a valuable tool for researchers seeking to develop innovative solutions across various industries.
2091269-29-1 (Oxazole, 2-(1-chloro-1-methylethyl)-4-(2-methylpropyl)-) Related Products
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)



